molecular formula C12H6Cl4 B165808 2,2',4,4'-Tetrachlorobiphenyl CAS No. 53469-21-9

2,2',4,4'-Tetrachlorobiphenyl

Cat. No.: B165808
CAS No.: 53469-21-9
M. Wt: 292 g/mol
InChI Key: ALFHIHDQSYXSGP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2’,4,4’-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the endocrine system . It is classified as an endocrine disruptor, meaning it can interfere with the normal functioning of the endocrine (hormone) system .

Mode of Action

It is known to interact with its targets in the endocrine system, causing disruptions in hormone regulation . This can lead to a variety of physiological changes, depending on the specific hormones affected.

Biochemical Pathways

It is known to be involved in the disruption of endocrine function, which could potentially affect a wide range of biochemical pathways related to hormone synthesis, secretion, and action .

Pharmacokinetics

As a persistent organic pollutant, it is known to resist environmental degradation and bioaccumulate in animal tissue . This suggests that it may have a long half-life in the body and could potentially accumulate to harmful levels over time.

Result of Action

It has been shown to cause enhanced degranulation and upregulation of cyclooxygenase-2 (cox-2) in granulocytic hl-60 cells . This suggests that it may have pro-inflammatory effects and could potentially contribute to inflammatory diseases.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can accumulate in the environment over time . This means that exposure levels can vary significantly depending on the specific environmental context. Furthermore, its stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Biochemical Analysis

Biochemical Properties

2,2’,4,4’-Tetrachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It has been identified as an endocrine disruptor, meaning it can disrupt the functions of the endocrine (hormone) system

Cellular Effects

2,2’,4,4’-Tetrachlorobiphenyl has been shown to affect a number of cellular systems, including neutrophils . It has been demonstrated that noncoplanar PCBs (i.e., ortho-substituted PCBs) alter the function of primary rat neutrophils . The compound also upregulates cyclooxygenase-2 in HL-60 cells via p38 mitogen-activated protein kinase and NF-kappaB .

Molecular Mechanism

The molecular mechanism of action of 2,2’,4,4’-Tetrachlorobiphenyl is complex and involves multiple pathways. One known mechanism is the upregulation of cyclooxygenase-2 in HL-60 cells via p38 mitogen-activated protein kinase and NF-kappaB

Temporal Effects in Laboratory Settings

Photodegradation is an important process of PCB decomposition in the environment . The photodecay rates and corresponding quantum yields of 2,2’,4,4’-Tetrachlorobiphenyl have been investigated in anionic and nonionic surfactant solutions .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’-Tetrachlorobiphenyl vary with different dosages in animal models. For instance, the twenty-four-hour lethality of 2,2’,4,4’-Tetrachlorobiphenyl was very high, even at the lower doses in 1- and 15-day-old flies

Metabolic Pathways

It has been identified in human blood, suggesting that it is metabolized in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,4,4’-Tetrachlorobiphenyl can be synthesized through various methods, including the chlorination of biphenyl under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,4,4’-Tetrachlorobiphenyl, was historically carried out through similar chlorination processes. due to their environmental and health impacts, the production of polychlorinated biphenyls has been banned or restricted in many countries .

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’,4,4’-Tetrachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some of its applications in scientific research include:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,4’-Tetrachlorobiphenyl
  • 3,3’,4,4’-Tetrachlorobiphenyl
  • 2,2’,5,5’-Tetrachlorobiphenyl

Uniqueness

2,2’,4,4’-Tetrachlorobiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it has distinct environmental persistence and bioaccumulation properties .

Properties

IUPAC Name

2,4-dichloro-1-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORAVNMWUNPXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022513
Record name 2,2',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-79-8
Record name PCB 47
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,2',4'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4'-tetrachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',4,4'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4470AQR07D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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